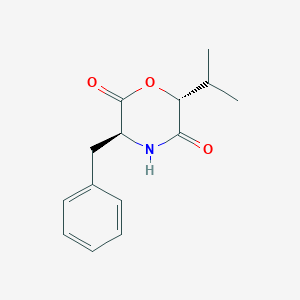
3-Benzyl-6-isopropyl-2,5-morpholinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-isopropyl-2,5-morpholinedione is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
The compound is primarily known for its role in the synthesis of biodegradable polymers. The ring-opening polymerization of morpholine-2,5-dione derivatives, including 3-benzyl-6-isopropyl-2,5-morpholinedione, has been studied extensively. These polymers exhibit impressive biocompatibility and can degrade through hydrolytic and enzymatic pathways, making them suitable for various biomedical applications .
Mechanochemical Synthesis
Recent advancements have highlighted a mechanochemical approach to synthesize copolymers involving this compound. This method allows for the efficient production of materials without the need for solvents, which is beneficial for environmental sustainability .
Biomedical Applications
The biocompatibility of morpholine-2,5-dione derivatives positions them as promising candidates for biomedical applications. They are being explored for use in:
- Controlled Drug Delivery Systems : The ability to incorporate active pharmaceutical ingredients into biodegradable matrices allows for sustained release profiles .
- Tissue Engineering : Polymers derived from morpholine-2,5-diones can serve as scaffolds that support cell attachment and growth, crucial for tissue regeneration .
- Hydrogels : These materials can be designed to respond to environmental stimuli (e.g., pH or temperature), making them ideal for smart drug delivery systems .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
Drug Delivery Systems
A study demonstrated the use of morpholine-based polymers in developing a controlled release system for anticancer drugs. The polymer matrix allowed for a sustained release over extended periods, enhancing the therapeutic efficacy while minimizing side effects .
Tissue Engineering
Research has shown that scaffolds made from morpholine derivatives can support the growth of various cell types, including stem cells. These scaffolds were tested in vivo and exhibited significant potential in promoting tissue regeneration in animal models .
Biodegradability and Environmental Impact
The biodegradability of polymers derived from this compound is a significant advantage in reducing environmental impact. Studies indicate that these materials break down into non-toxic byproducts under physiological conditions, which is essential for applications in medical devices and implants .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Polymer Chemistry | Synthesis of biodegradable polymers | High biocompatibility; effective degradation pathways |
| Drug Delivery Systems | Controlled release systems | Sustained release profiles enhance therapeutic efficacy |
| Tissue Engineering | Scaffolds for cell growth | Promotes tissue regeneration in vivo |
| Environmental Impact | Biodegradable materials | Non-toxic byproducts upon degradation |
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 |
Clave InChI |
SWVJEFZSAVLLJK-NWDGAFQWSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
SMILES isomérico |
CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















